4-Phenyl-2-(p-tolyl)thiazole
Description
The Enduring Significance of the Thiazole (B1198619) Heterocyclic Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone of modern chemical and medicinal research. nih.govorientjchem.org Its prevalence in a vast array of biologically active compounds and its utility as a synthetic intermediate underscore its importance.
Thiazole: A Privileged Structure and Versatile Synthetic Tool
The thiazole nucleus is widely recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in numerous FDA-approved drugs and natural products with a broad spectrum of biological activities. researchgate.nettandfonline.com This includes antimicrobial, anti-inflammatory, anticancer, and antiviral agents. orientjchem.orgresearchgate.net The versatility of the thiazole scaffold also extends to its role as a building block in organic synthesis. tandfonline.com Its unique electronic properties and multiple reactive sites allow for the construction of complex molecular architectures, making it an invaluable tool for synthetic chemists. tandfonline.com
Aromaticity and Reactivity: The Chemical Personality of Thiazole
The thiazole ring exhibits a significant degree of aromaticity due to the delocalization of π-electrons, which imparts a notable stability to the system. This aromatic character is a key determinant of its chemical behavior. The presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom creates a unique reactivity profile. Electrophilic substitution reactions are common, and the ring can also participate in various cycloaddition and metal-catalyzed reactions, offering a rich platform for chemical modifications. jcchems.com
Situating 4-Phenyl-2-(p-tolyl)thiazole in the Realm of Aryl-Substituted Thiazoles
Within the broader family of thiazoles, aryl-substituted derivatives represent a particularly significant subclass, and this compound is a prominent example. The presence of phenyl and p-tolyl groups at the 4- and 2-positions, respectively, profoundly influences the compound's electronic properties, steric hindrance, and, consequently, its biological and material characteristics. The investigation of such di-aryl substituted thiazoles is a vibrant area of research, driven by the potential to fine-tune their properties through modifications of the aryl substituents. nih.gov
Charting the Course: Academic Investigations into this compound
The academic inquiry into this compound is multifaceted, encompassing its synthesis, characterization, and the exploration of its potential applications.
A Glimpse into Key Research Areas and Methodologies
A primary focus of research has been the synthesis of this compound, with the Hantzsch thiazole synthesis being a commonly employed and efficient method. This typically involves the reaction of an α-haloketone with a thioamide. tandfonline.com Researchers are also exploring more environmentally friendly and efficient synthetic protocols, including microwave-assisted and catalyst-free methods for related arylthiazoles. tandfonline.com
The characterization of this compound and its derivatives is routinely performed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their molecular structures. bohrium.com
A significant portion of the research is dedicated to evaluating the biological potential of this compound. Studies have explored its anti-inflammatory and anticancer activities. nih.gov For instance, research into related 4-substituted methoxybenzoyl-aryl-thiazoles has shown promising antiproliferative activity against cancer cell lines, with some compounds acting as tubulin polymerization inhibitors. nih.gov The anti-inflammatory potential is often investigated through its ability to inhibit key signaling pathways involved in the inflammatory response.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-9-14(10-8-12)16-17-15(11-18-16)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFTDPFWFTGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-61-4 | |
| Record name | 2227-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Phenyl 2 P Tolyl Thiazole and Its Derivatives
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole heterocycle is a well-studied area of organic synthesis, with the Hantzsch synthesis being a foundational method. chemrxiv.orgsynarchive.com This and related cyclization strategies remain central to the preparation of 2,4-disubstituted thiazoles.
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring. chemrxiv.orgsynarchive.com The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.com For the specific synthesis of 4-phenyl-2-(p-tolyl)thiazole, the reaction proceeds by combining 2-bromo-1-phenylethanone (an α-haloketone) with p-tolylthioamide (a thioamide).
The general mechanism involves the sulfur atom of the thioamide acting as a nucleophile to displace the halide from the α-haloketone. This is followed by an intramolecular cyclization and dehydration, which results in the formation of the aromatic thiazole ring. youtube.com This method is highly versatile and widely used for preparing a variety of substituted thiazoles. researchgate.net Variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. nih.govnih.gov
Table 1: Key Reactants in Hantzsch Synthesis of this compound
| Reactant Role | Chemical Name | Formula |
|---|---|---|
| α-Haloketone | 2-Bromo-1-phenylethanone | C₈H₇BrO |
The reaction between α-halocarbonyl compounds and thioamides is a fundamental cyclization process for thiazole synthesis. orientjchem.orgresearchgate.net The reaction mechanism is a two-step sequence. orientjchem.org Initially, the sulfur atom of the thioamide, being a soft nucleophile, attacks the 'soft' electrophilic carbon bearing the halogen in an Sₙ2 reaction. youtube.comchemtube3d.com
Targeted Synthetic Routes for this compound Precursors
The successful synthesis of the target molecule via the Hantzsch method is contingent upon the availability of its key precursors: the appropriate thioamide and α-haloketone.
4-Methylbenzothioamide, also known as p-tolylthioamide, is a crucial precursor. It can be synthesized from the corresponding nitrile, 4-methylbenzonitrile (p-tolunitrile), by reaction with a source of hydrogen sulfide (B99878). A common laboratory method involves bubbling hydrogen sulfide gas through a solution of the nitrile in a basic medium, such as pyridine (B92270) or triethylamine, often in an alcohol solvent. Alternatively, reagents like Lawesson's reagent can be used to convert the corresponding amide (p-toluamide) directly to the thioamide. One reported synthesis resulted in a 96% yield of p-tolylthioamide as a yellow solid. nih.gov
Table 2: Characterization Data for Synthesized 4-Methylbenzothioamide. nih.gov
| Property | Value |
|---|---|
| Melting Point | 160°C |
| Yield | 96% |
| ¹H NMR (CDCl₃) | δ 2.39 (s, 3H, --CH₃), 7.21 (d, 2H), 7.79 (d, 2H), 7.6 (brs, NH₂) |
The required α-haloketone intermediate is 2-bromo-1-phenylethanone, commonly known as phenacyl bromide. wikipedia.org This compound is typically prepared through the direct bromination of acetophenone. wikipedia.orgorgsyn.org The reaction is often carried out in a suitable solvent like ether or carbon tetrachloride, and a catalyst such as anhydrous aluminum chloride may be used. orgsyn.org Bromine is added gradually to a cooled solution of acetophenone. orgsyn.org After the reaction is complete, the crude product is isolated and purified, often by washing with water and petroleum ether to remove impurities, yielding a white to brownish-yellow crystalline solid. orgsyn.org This α-bromination of a ketone is a standard transformation in organic synthesis.
Table 3: Properties of 2-Bromo-1-phenylethanone. wikipedia.org
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-1-phenylethan-1-one |
| CAS Number | 70-11-1 |
| Molecular Formula | C₈H₇BrO |
| Molar Mass | 199.047 g·mol⁻¹ |
| Appearance | Colorless solid |
Advanced Synthetic Techniques and Reaction Conditions
While the classical Hantzsch synthesis is robust, modern advancements focus on improving reaction efficiency, reducing environmental impact, and simplifying procedures. One significant advancement is the use of microwave irradiation. nih.gov Microwave-assisted Hantzsch synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov
Another approach involves the use of solid-supported catalysts, which aligns with the principles of green chemistry. For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in a one-pot, multi-component synthesis of thiazole derivatives, offering high yields under mild conditions. nih.gov Furthermore, catalyst-free conditions have been developed for certain Hantzsch-type cyclizations, providing a straightforward and milder route to polysubstituted thiazoles. researchgate.net These advanced techniques offer significant improvements in efficiency, sustainability, and ease of operation for the synthesis of this compound and its derivatives.
Table of Mentioned Compounds
| Chemical Name | Other Names | Molecular Formula |
| This compound | - | C₁₆H₁₃NS |
| 2-Bromo-1-phenylethanone | Phenacyl bromide; α-Bromoacetophenone | C₈H₇BrO |
| 4-Methylbenzothioamide | p-Tolylthioamide | C₈H₉NS |
| Acetophenone | - | C₈H₈O |
| Bromine | - | Br₂ |
| 4-Methylbenzonitrile | p-Tolunitrile | C₈H₇N |
| Hydrogen sulfide | - | H₂S |
| Pyridine | - | C₅H₅N |
| Triethylamine | - | C₆H₁₅N |
| Lawesson's reagent | - | C₁₄H₁₄O₂P₂S₄ |
| 4-Methylbenzamide | p-Toluamide | C₈H₉NO |
| Ether | Diethyl ether | (C₂H₅)₂O |
| Carbon tetrachloride | - | CCl₄ |
| Aluminum chloride | - | AlCl₃ |
| Petroleum ether | - | Mixture |
| Tungstosilisic acid | - | H₄[W₁₂SiO₄₀] |
One-Pot Multicomponent Reactions for Thiazole Synthesis
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like this compound from simple and readily available starting materials in a single synthetic operation. This strategy is highly valued in medicinal and materials chemistry for its ability to rapidly generate libraries of compounds.
A common and effective one-pot method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. mdpi.com In a typical procedure for a related derivative, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes are reacted in the presence of a catalyst to yield the corresponding thiazole derivatives in good to excellent yields. mdpi.com This three-component condensation highlights the versatility of the one-pot approach. The reaction proceeds by the initial formation of an α-haloketone which then reacts with a thioamide. For the specific synthesis of this compound, this would involve the reaction of 2-bromo-1-phenylethanone with 4-methylbenzothioamide.
Another example of a one-pot, three-component reaction is the synthesis of thiazol-2-imines, which can be achieved under catalyst-free conditions. mdpi.com This method involves the reaction of an aromatic α-bromoketone, a primary amine, and phenyl isothiocyanate in ethanol (B145695). mdpi.com Such approaches are advantageous as they reduce the number of isolation and purification steps, saving time, and minimizing solvent waste.
The following table summarizes a representative one-pot synthesis of a Hantzsch thiazole derivative, illustrating the screening of various parameters to optimize the reaction conditions. mdpi.com
| Entry | Solvent | Temperature (°C) | Catalyst Amount (mol%) | Yield (%) |
| 1 | Water | Reflux | 15 | 85 |
| 2 | Ethanol | Reflux | 15 | 82 |
| 3 | Methanol | Reflux | 15 | 78 |
| 4 | 1-Butanol | Reflux | 15 | 88 |
| 5 | 2-Propanol | Reflux | 15 | 86 |
| 6 | Ethanol/Water (1:1) | Reflux | 15 | 90 |
| 7 | Ethanol/Water (1:1) | Reflux | 10 | 85 |
| 8 | Ethanol/Water (1:1) | Reflux | 20 | 90 |
Catalytic Approaches in the Synthesis of this compound and Analogues
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways to improved reaction rates, higher yields, and enhanced selectivity under milder conditions.
Copper-Catalyzed Methods: Copper-based catalysts have emerged as efficient and cost-effective options for thiazole synthesis. For instance, copper silicate (B1173343) has been successfully employed as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from various substituted phenacyl bromides and thiourea. nanobioletters.com This method offers several advantages, including a rapid process, excellent yields, and an easy workup procedure, making it an economically and environmentally benign approach. nanobioletters.com The heterogeneous nature of the catalyst allows for its simple recovery and reuse, which is a significant advantage in sustainable chemistry. nanobioletters.com
Ionic Liquid Catalysis: Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and tunable properties. Pyrrolidinium acetate (B1210297) (PyrrIL) has been utilized as a recyclable catalyst for the synthesis of 2-phenyl benzothiazoles under solvent-free conditions at room temperature, demonstrating the potential of ILs to promote thiazole formation under mild conditions. thieme-connect.com The use of ILs can facilitate product separation and catalyst recycling, contributing to more sustainable synthetic processes.
Other catalytic systems have also been explored, including silica-supported tungstosilicic acid as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com This solid acid catalyst demonstrates high efficiency and can be easily recovered by filtration and reused in subsequent reactions without a significant loss of activity. mdpi.com
Solvent Systems and Temperature Optimization in Synthetic Processes
The choice of solvent and the optimization of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors can affect reaction rates, yields, and even the product distribution.
In the Hantzsch thiazole synthesis, a variety of solvents have been investigated to determine the optimal reaction medium. A study on the synthesis of new substituted Hantzsch thiazole derivatives screened several solvents, including water, ethanol, methanol, 1-butanol, and 2-propanol. mdpi.com The results indicated that while the reaction proceeded smoothly in 1-butanol, 2-propanol, and water at reflux, a 1:1 mixture of ethanol and water proved to be a suitable, inexpensive, safe, and environmentally benign solvent system, affording the desired product in high yield. mdpi.com
Temperature is another crucial factor. In the aforementioned study, the reactions were conducted at the reflux temperature of the respective solvents. mdpi.com It was noted that at ambient temperature (25 °C), the reaction did not proceed efficiently. mdpi.com This suggests that thermal energy is required to overcome the activation barrier for the condensation and cyclization steps. Generally, for the synthesis of this compound via the Hantzsch method, temperatures in the range of 80–120°C are employed, depending on the solvent used.
The optimization of both solvent and temperature is often performed in tandem to achieve the best possible yield and purity of the final product. The following table summarizes the effect of different solvents on the yield of a Hantzsch thiazole synthesis at their respective reflux temperatures. mdpi.com
| Solvent | Reflux Temperature (°C) | Yield (%) |
| Water | 100 | 85 |
| Ethanol | 78 | 82 |
| Methanol | 65 | 78 |
| 1-Butanol | 118 | 88 |
| 2-Propanol | 82 | 86 |
| Ethanol/Water (1:1) | ~80 | 90 |
Regioselectivity and Stereoselectivity in the Synthesis of Arylthiazoles
Regioselectivity in the synthesis of arylthiazoles, such as this compound, is a critical aspect that determines the final substitution pattern on the thiazole ring. The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, typically yields a 2,4-disubstituted thiazole. For the synthesis of this compound, the reaction between 2-bromo-1-phenylethanone and 4-methylbenzothioamide is expected to exclusively yield the desired regioisomer.
However, deviations from the expected regioselectivity can occur under certain conditions. In a study involving a modified Hantzsch synthesis, the reaction of 2,6-dichlorobenzothioamide with ethyl bromopyruvate under basic conditions at elevated temperatures in ethanol unexpectedly yielded a regioisomeric thiazole. researchgate.net This outcome was found to be highly dependent on the steric and electronic characteristics of the ortho-substituents on the phenyl ring of the thioamide. researchgate.net This highlights the importance of substrate structure in directing the regiochemical outcome of the cyclization.
The mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration. The regioselectivity is generally controlled by the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.
Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound core itself. However, it becomes a crucial consideration when chiral centers are present in the substituents or when non-aromatic thiazoline (B8809763) intermediates are formed. For instance, modified Hantzsch conditions have been developed for the stereoselective synthesis of functionalized thiazole building blocks derived from amino acids like valine and threonine, where the stereochemical integrity of the starting material is maintained in the final product. researchgate.net This is achieved through a two- or three-step procedure involving the cyclocondensation of the corresponding thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated. researchgate.net
Derivatization Strategies for this compound Analogues
Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced at the thiazole ring itself or on the appended phenyl and p-tolyl substituents.
Modifications at the Thiazole Ring Positions (C2, C4, C5)
The thiazole ring offers multiple sites for functionalization. While the C2 and C4 positions are occupied in the parent compound, the C5 position is a prime target for further modification.
C4-Position: Although the C4 position is substituted with a phenyl group in the target molecule, derivatization can be achieved by starting with a different precursor. For example, a synthetic route to N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives begins with the synthesis of 2-p-tolylthiazole-4-carboxylic acid. nih.gov This carboxylic acid can then be coupled with various aniline (B41778) derivatives to introduce a range of substituents at the C4 position via an amide linkage. nih.gov
C5-Position: The C5 position of the thiazole ring is often amenable to electrophilic substitution reactions. Furthermore, novel thiazole derivatives can be synthesized with substituents at the C5 position through one-pot multicomponent reactions by choosing appropriately substituted starting materials. nih.gov
Functionalization of Phenyl and p-Tolyl Substituents
The phenyl and p-tolyl rings of this compound provide ample opportunities for derivatization through electrophilic aromatic substitution and other reactions.
Phenyl Ring at C4: The phenyl group at the C4 position can be functionalized with various substituents to explore structure-activity relationships. For instance, in the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, various substituted anilines can be used to introduce chloro, nitro, and other groups onto the N-phenyl ring. nih.gov These modifications can significantly impact the biological activity of the resulting compounds. nih.gov
p-Tolyl Ring at C2: The p-tolyl group at the C2 position can also be modified. The methyl group of the tolyl substituent can be a site for further reactions, such as oxidation to a carboxylic acid or halogenation. The aromatic ring of the tolyl group can undergo electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or sulfonic acid groups. These modifications can modulate the electronic properties of the entire molecule.
The following table provides examples of derivatization of the this compound scaffold, focusing on the introduction of various substituents on the N-phenyl ring of the 4-carboxamide derivatives and their resulting biological activity. nih.gov
| Compound | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |
| 4a | 3-Chloro | SKNMC | 12.5 ± 0.87 |
| 4b | 4-Chloro | SKNMC | 15.3 ± 1.12 |
| 4c | 2-Nitro | SKNMC | 10.2 ± 0.54 |
| 4d | 3-Nitro | Hep-G2 | 11.6 ± 0.12 |
| 4e | 4-Nitro | MCF-7 | > 25 |
Synthesis of Hydrazinyl-Thiazole Derivatives
The synthesis of hydrazinyl-thiazole derivatives often involves multi-step procedures, with the Hantzsch thiazole synthesis being a foundational method. A common and effective strategy involves the initial condensation of a carbonyl compound with thiosemicarbazide (B42300), which is then followed by a cyclization reaction with an α-halocarbonyl compound. nih.gov
One established route to obtain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives is a two-step process. The first step is the classical condensation of a ketone with thiosemicarbazide in refluxing ethanol, using glacial acetic acid as a catalyst. The resulting thiosemicarbazone intermediate is then subjected to heterocyclization with an appropriate α-halocarbonyl compound to yield the final hydrazinyl-thiazole product. nih.gov The progress of these reactions is typically monitored using thin-layer chromatography (TLC). nih.gov
Another efficient approach is a one-pot, three-component synthesis. This method brings together carbonyl compounds, phenacyl bromides, and thiosemicarbazide in ethanol at room temperature. researchgate.net The use of catalysts like graphene oxide has been reported to facilitate this reaction, offering an efficient pathway to a wide range of 2,4-disubstituted hydrazinyl thiazole scaffolds. researchgate.net
The synthesis of arylidene-hydrazinyl-thiazole derivatives follows a similar pattern. Aromatic aldehydes are first condensed with hydrazinecarbothioamide (thiosemicarbazide) to form arylidenethiosemicarbazones. These intermediates are subsequently cyclized with α-halocarbonyl derivatives to produce the target compounds in good yields. nih.gov The structures of these newly synthesized compounds are typically confirmed through various analytical techniques, including elemental analysis, FT-IR, ESI-MS, ¹H-NMR, and ¹³C-NMR spectroscopy. nih.gov
Table 1: Synthesis of Selected Hydrazinyl-Thiazole Derivatives
| Compound Name | Starting Materials | Method | Key Features | Reference |
|---|---|---|---|---|
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Ketone, Thiosemicarbazide, α-Halocarbonyl compounds | Two-step: Condensation followed by heterocyclization | Use of glacial acetic acid as catalyst in refluxing ethanol. | nih.gov |
| (E)-2-(2-Benzylidenehydrazinyl)-4-methylthiazole | Benzaldehyde, Thiosemicarbazide, Chloroacetone | Two-step: Condensation followed by Hantzsch cyclization | Product obtained as white crystals with a 78% yield. | nih.gov |
| 2,4-Disubstituted hydrazinyl thiazoles | Carbonyl compounds, Phenacyl bromides, Thiosemicarbazide | One-pot, three-component reaction | Can be catalyzed by graphene oxide in ethanol at room temperature. | researchgate.net |
| 2-[2-(4-Methoxybenzylidene) hydrazinyl]-4-phenylthiazole | 4-Methoxybenzaldehyde, Thiosemicarbazide, 2-Bromo-1-phenylethanone | Two-step: Condensation followed by Hantzsch cyclization | Demonstrates significant antiproliferative activity on HeLa cell lines. | nih.gov |
Preparation of Carboxamide Derivatives of this compound
The synthesis of carboxamide derivatives of this compound typically begins with the construction of a thiazole ring bearing a carboxylic acid group, which is subsequently converted to an amide.
A well-documented synthesis for N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives starts with p-toluonitrile. nih.gov This starting material is treated with ammonium (B1175870) sulfide in dimethylformamide (DMF) to form 4-methylbenzothioamide. nih.gov The thioamide is then reacted with bromopyruvic acid in the presence of calcium carbonate in dry ethanol. This step, a Hantzsch-type thiazole synthesis, forms the heterocyclic ring and yields 2-p-tolylthiazole-4-carboxylic acid. nih.gov
The final step is the amide bond formation. The synthesized 2-p-tolylthiazole-4-carboxylic acid is coupled with various aniline derivatives. nih.gov This reaction is commonly carried out in acetonitrile (B52724) using coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). The mixture is stirred at room temperature, and after the reaction is complete, the product is isolated through extraction and purification. nih.gov The entire process is monitored by thin-layer chromatography (TLC). nih.gov
An alternative route for preparing thiazole-4-carboxamide (B1297466) derivatives involves using thiourea and ethyl 3-bromopyruvate (B3434600) as starting materials. google.com These undergo cyclization to form an ethyl 2-aminothiazole-4-carboxylate intermediate. This intermediate then undergoes several steps, including acetylation, hydrolysis to the carboxylic acid, and conversion to an acid chloride, before being reacted with an appropriate amine to form the final carboxamide derivative. google.com
Table 2: Synthetic Scheme for N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | p-Toluonitrile | Ammonium sulfide, DMF | 4-Methylbenzothioamide | 96% | nih.gov |
| 2 | 4-Methylbenzothioamide, Bromopyruvic acid | Calcium carbonate, Ethanol | 2-p-Tolylthiazole-4-carboxylic acid | 82% | nih.gov |
| 3 | 2-p-Tolylthiazole-4-carboxylic acid, Aniline derivative | EDC, HOBt, Acetonitrile | N-Aryl-2-p-tolylthiazole-4-carboxamide | 33-53% | nih.gov |
Generation of Metal Complexes with Thiazole-Derived Ligands
Thiazole derivatives are effective ligands for forming coordination complexes with various transition metals due to the presence of nitrogen and sulfur atoms, which can act as donor sites. nih.govdiscoveryjournals.org The nitrogen atom, being a hard base, and the sulfur atom, a soft base, allow thiazoles to coordinate with a range of hard and soft metals. nih.gov
The synthesis of these metal complexes is often straightforward. A general method involves refluxing the respective metal salt (e.g., chlorides or acetates) with the thiazole-derived ligand in a 1:2 molar ratio in an ethanolic medium. discoveryjournals.org The reaction mixture is typically heated on a water bath for about an hour. After concentrating the solution, the crystalline complexes separate out upon cooling and can be collected by filtration, washed, and dried. discoveryjournals.org
For example, complexes of Copper(II), Cobalt(II), and Nickel(II) have been prepared with 2-amino-4-(p-hydroxy phenyl)thiazole using this refluxing method. discoveryjournals.org Infrared spectroscopy studies of these complexes indicate that coordination occurs through the nitrogen of the amino group and the sulfur atom of the thiazole ring. discoveryjournals.org Similarly, nickel and zinc complexes have been synthesized by reacting the corresponding metal chlorides with 5-N-arylaminothiazole ligands under reflux in ethanol. nih.gov
In the formation of lanthanide coordination polymers, the thiazole ring can act as a terminal N-bound ligand. mdpi.com This coordination versatility makes thiazole-derived ligands valuable building blocks in the construction of diverse metal-organic frameworks and coordination polymers. mdpi.com
Table 3: Examples of Metal Complexes with Thiazole-Derived Ligands
| Metal Ion | Thiazole Ligand | Synthesis Condition | Resulting Geometry | Coordination Sites | Reference |
|---|---|---|---|---|---|
| Cu(II), Co(II), Ni(II) | 2-Amino-4-(p-hydroxy phenyl)thiazole | Refluxing metal salts with ligand (1:2 ratio) in ethanol | Octahedral | Amino group Nitrogen, Thiazole ring Sulfur | discoveryjournals.org |
| Ni(II) | 5-N-Arylaminothiazole | Refluxing nickel chloride with ligand in ethanol | Dinuclear bridged complex | N/A | nih.gov |
| Zn(II) | 5-N-Arylaminothiazole | Mixing ligand with zinc halides at room temperature | 2:1 ligand-to-metal complex [Zn(L₂)X₂] | N/A | nih.gov |
| Lanthanides (Ln) | Thiazole (as solvent/ligand) | Solvothermal conditions with LnCl₃ | 1D or 2D polymers | Terminal N-bound | mdpi.com |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of NMR signals, the precise connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR Spectral Analysis
In the ¹H NMR spectrum of 4-Phenyl-2-(p-tolyl)thiazole, distinct signals corresponding to the different types of protons are expected. The aromatic region is typically complex due to the presence of both the phenyl and p-tolyl groups. The single proton on the thiazole (B1198619) ring appears as a characteristic singlet. The methyl group of the p-tolyl substituent also gives a sharp singlet, typically in the upfield region of the spectrum.
Based on data for closely related structures, the expected chemical shifts (δ) are outlined below. iucr.org Aromatic protons on the phenyl and tolyl rings are generally observed in the range of δ 7.2–8.1 ppm, while the thiazole proton is found between δ 7.5–8.3 ppm.
| Proton Type | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole-H (C5-H) | ~8.1 | Singlet (s) | 1H |
| Aromatic-H (Phenyl & Tolyl) | 7.2 - 8.0 | Multiplet (m) | 9H |
| Methyl-H (-CH₃) | ~2.3 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are expected for the methyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the thiazole ring. The thiazole ring carbons are typically observed in the downfield region of the spectrum, with chemical shifts often in the range of δ 150–165 ppm.
| Carbon Type | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Thiazole Carbons (C2, C4, C5) | 150 - 168 |
| Aromatic Quaternary Carbons | 128 - 140 |
| Aromatic CH Carbons | 125 - 130 |
| Methyl Carbon (-CH₃) | ~21 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum for this compound is expected to show characteristic bands for aromatic C-H stretching, aromatic C=C stretching, the thiazole ring C=N stretching, and C-S bond vibrations. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Thiazole C=N | Stretching | ~1600 |
| Thiazole C-S | Stretching | ~650 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision. The monoisotopic mass of this compound (C₁₆H₁₃NS) is 251.07687 Da. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 251.07632 |
| [M+H]⁺ | 252.08415 |
| [M+Na]⁺ | 274.06609 |
| [M+K]⁺ | 290.04003 |
Fragmentation analysis, often performed using techniques like electron impact (EI) or collision-induced dissociation (CID), provides structural information by showing how the molecule breaks apart. Plausible fragmentation pathways for thiazole derivatives often involve the cleavage of the heterocyclic ring. researchgate.netresearchgate.net For this compound, key fragments would likely include ions corresponding to the tolyl group, the phenyl group, and various fragments resulting from the rupture of the thiazole core.
Elemental Analysis (CHN) for Purity and Composition Verification
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the experimental and calculated values serves as strong evidence for the compound's elemental composition and purity.
| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 16 | 192.176 | 76.45% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.21% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.57% |
| Sulfur (S) | 32.06 | 1 | 32.060 | 12.76% |
X-ray Diffraction (XRD) for Crystalline Structure Determination
While a specific crystal structure for this compound is not available in the public domain, studies on closely related diaryl thiazoles provide insight into the expected structural features. nih.gov An XRD analysis would determine:
Crystal System and Space Group: Parameters defining the symmetry of the crystal lattice (e.g., monoclinic, P2₁/n). nih.gov
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com
Dihedral Angles: The twist angle between the planes of the phenyl, tolyl, and thiazole rings.
Intermolecular Interactions: The presence of non-covalent forces that stabilize the crystal packing. nih.gov
This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.
Computational and Theoretical Investigations of 4 Phenyl 2 P Tolyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of molecular systems at the electronic level. For 4-Phenyl-2-(p-tolyl)thiazole, these calculations can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and its potential reactivity.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the ground-state properties of a molecule. These studies are instrumental in understanding the intrinsic properties of this compound.
The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometrical structure. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles that define the spatial relationship between the phenyl, tolyl, and thiazole (B1198619) rings. The geometry is typically optimized using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good description of the electronic structure for organic molecules. epu.edu.iqnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to further quantify the molecule's reactivity:
Electronegativity (χ): Describes the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy (ELUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer. |
| Chemical Softness (S) | 1/η | Indicator of molecular polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red and yellow regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These are the sites most susceptible to electrophilic attack. Conversely, blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron deficiency, which are prone to nucleophilic attack. Green regions represent neutral or near-zero potential. For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for interaction with electrophiles.
Bond Lengths: The distances between the nuclei of two bonded atoms. These values can confirm the nature of the chemical bonds (single, double, or triple) and any delocalization of electrons within the aromatic rings.
Bond Angles: The angles formed between three connected atoms. These determine the local geometry around each atom.
These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational method.
| Parameter Type | Description |
|---|---|
| Bond Lengths | Internuclear distance between two bonded atoms (e.g., C-C, C-N, C-S). |
| Bond Angles | Angle formed by three consecutive bonded atoms (e.g., C-N-C, C-S-C). |
| Dihedral Angles | Torsional angle describing the rotation around a bond, defined by four atoms. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. scielo.org.za
TD-DFT calculations can determine the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. These excitation energies are then used to predict the absorption wavelengths (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. scielo.org.za
For this compound, TD-DFT can predict the wavelengths of maximum absorption and identify the nature of the electronic transitions involved, such as π→π* or n→π* transitions. These theoretical predictions can be compared with experimental UV-Vis spectra to confirm the electronic structure and transitions within the molecule. The effect of different solvents on the absorption spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com
Density Functional Theory (DFT) for Electronic Structure and Properties
Molecular Modeling and Simulation Studies
Molecular modeling and simulation serve as powerful tools to explore the behavior of this compound at an atomic level. These techniques are used to predict how the molecule binds to biological targets, identify its crucial chemical features for activity, and analyze its dynamic stability within a protein's active site.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, docking studies are employed to model interactions with various biological targets, such as protein kinases. These studies calculate a binding affinity or docking score, which estimates the strength of the interaction; scores lower than -7 kcal/mol are often considered indicative of strong binding.
Docking analyses reveal that the binding of thiazole derivatives is typically governed by a combination of interactions:
Hydrogen Bonding: Interactions with key amino acid residues in the protein's active site.
Arene-Cation Interactions: Engagement of the aromatic phenyl and tolyl rings with charged residues like Arginine (Arg) and Lysine (Lys). semanticscholar.org
Hydrophobic Interactions: The aryl substituents often fit into hydrophobic pockets within the binding site, contributing to binding affinity.
Studies on related thiazole compounds have shown specific interactions, such as H-bonding and arene-cation interactions with residues like Gln158 and Arg108, leading to binding energies as favorable as -9.4 kcal/mol. semanticscholar.org The orientation of the phenyl and p-tolyl groups is critical for fitting into the binding pocket and establishing these stabilizing contacts.
Table 1: Summary of Molecular Docking Findings for Thiazole Derivatives This table is interactive. Click on the headers to sort.
| Target Class | Key Interacting Residues | Interaction Types | Example Binding Energy (kcal/mol) |
|---|---|---|---|
| Protein Kinases | Gln, Arg, Lys | Hydrogen Bonding, Arene-Cation | -9.4 semanticscholar.org |
| PI3Kα | ATP Binding Site Residues | Hydrophobic, H-Bonding | - |
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. lew.ro For the this compound scaffold, these models help distill its structure into key electronic and steric features that are critical for molecular recognition at a receptor's binding site.
A typical pharmacophore model for biologically active thiazole derivatives includes a combination of features. lew.ro Analysis of various thiazole inhibitors has led to the development of pharmacophore hypotheses, such as the ADRRR model, which includes one acceptor site, one donor site, and three aromatic ring sites. lew.ro
Key pharmacophoric features derived from the this compound structure are:
Aromatic Rings (R): The phenyl and p-tolyl groups serve as crucial hydrophobic and aromatic features that can engage in π-π stacking and hydrophobic interactions.
Hydrogen Bond Acceptor (A): The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
Hydrophobic Features (H): The entire molecule, particularly the aryl substituents, contributes to a significant hydrophobic profile.
Table 2: Pharmacophoric Features of this compound This table is interactive. Click on the headers to sort.
| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring (R) | 4-Phenyl group | π-π stacking, Arene-Cation |
| Aromatic Ring (R) | 2-(p-tolyl) group | π-π stacking, Hydrophobic |
| Hydrogen Bond Acceptor (A) | Thiazole Nitrogen | Hydrogen bonding with donor residues |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. These simulations are performed to validate docking results and assess the conformational stability of the this compound molecule within the protein's binding site. nih.gov
In a typical MD simulation, the docked complex is solvated in a water box and simulated for a period, often up to 100 nanoseconds, to observe its behavior under physiological conditions. mdpi.com Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not dissociating.
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. mdpi.com Analysis of RMSF can highlight which parts of the protein interact most strongly with the ligand.
MD simulations for related thiazole inhibitors have confirmed that the compounds remain stably bound in the active site, validating the interactions predicted by docking studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org For derivatives based on the this compound scaffold, QSAR helps to predict the activity of novel analogs and identify the key physicochemical properties that drive their potency.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activity. These models are built using a training set of molecules with known activities and are then validated using a test set.
For series of thiazole derivatives, 3D-QSAR models have been developed with significant predictive capacity. The statistical quality of these models is assessed by several parameters:
q² (Cross-validated correlation coefficient): A measure of the internal predictive ability of the model.
R² (Non-cross-validated correlation coefficient): Indicates the goodness of fit of the model.
R²pred (Predictive R² for the external test set): A measure of the model's ability to predict the activity of new compounds.
Successful 3D-QSAR models for thiazole analogs have reported strong statistical values, indicating their reliability for predicting the activity of new derivatives.
Table 3: Example Statistical Validation of 3D-QSAR Models for Thiazole Derivatives This table is interactive. Click on the headers to sort.
| Model | q² | R² | R²pred | Reference |
|---|---|---|---|---|
| CoMFA | 0.538 | 0.925 | 0.867 |
A primary outcome of QSAR analysis is the identification of physicochemical descriptors that significantly influence biological activity. frontiersin.org These descriptors are numerical representations of molecular properties. For the this compound scaffold, modifications to the phenyl and tolyl rings can modulate these properties and, consequently, the biological activity.
Key descriptors identified in QSAR studies of aryl-thiazole derivatives include:
Steric Descriptors: These relate to the size and shape of the molecule. QSAR models often show that bulky substituents are preferred in certain regions of the molecule, while they are disfavored in others. For example, steric fields might indicate that a larger group at the para-position of the phenyl ring could enhance activity. eijppr.com
Electrostatic Descriptors: These describe the distribution of charge in the molecule. The models can reveal whether electron-donating groups (like -OCH₃) or electron-withdrawing groups (like -NO₂) on the aromatic rings are favorable for activity. eijppr.comsemanticscholar.org Studies have shown that introducing electron-donating groups can sometimes increase docking scores, while electron-withdrawing groups may lower them. semanticscholar.org
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Mechanistic Insights from Theoretical Studies
Theoretical studies provide a molecular-level understanding of the formation and interaction of this compound. By employing quantum chemical calculations, researchers can model reaction pathways and analyze the energetics of transition states, as well as simulate the adsorption behavior of the molecule on different surfaces.
The synthesis of this compound is commonly achieved through the Hantzsch thiazole synthesis. nih.govresearchgate.netresearchgate.netnih.govmdpi.comorganic-chemistry.orgsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the precursors would be 2-bromo-1-phenylethan-1-one and 4-methylbenzothioamide.
The reaction is understood to proceed through a series of steps, including nucleophilic attack, cyclization, and dehydration. Theoretical calculations can be employed to determine the geometry of reactants, intermediates, and products. Furthermore, the transition state for each elementary step can be located and its energy calculated. This allows for the determination of activation barriers, providing a quantitative measure of the reaction kinetics.
Key Steps in the Hantzsch Thiazole Synthesis Investigated Computationally:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. DFT calculations can model the trajectory of this attack and the structure of the resulting intermediate.
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon leads to the formation of a five-membered ring intermediate. The transition state for this ring-closing step is a critical point on the potential energy surface that can be characterized using computational methods.
Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring. The energetics of this dehydration step can also be computed to complete the reaction profile.
The following table illustrates the type of data that can be obtained from DFT calculations for the intermediates and transition states in a hypothetical Hantzsch synthesis of a 2,4-diarylthiazole.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | 0.0 | C-Br: 1.95, C=S: 1.68 |
| Nucleophilic Adduct | -15.2 | S-C(α-keto): 1.85, C-O: 1.25 |
| Transition State 1 (TS1) | +12.5 | S...C(α-keto) forming, C-Br breaking |
| Cyclized Intermediate | -25.8 | N-C(carbonyl): 1.45, C-O: 1.40 |
| Transition State 2 (TS2) | +5.7 | O-H bond forming (with proton source), C-N bond rotating |
| Dehydrated Product | -45.3 | Aromatic thiazole ring formed |
Note: The data in this table is hypothetical and serves to illustrate the outputs of a computational study. Actual values would require specific DFT calculations for this compound.
Thiazole derivatives are recognized for their potential as corrosion inhibitors for various metals, including steel. jchemlett.comcore.ac.ukresearchgate.netresearchgate.net The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. jchemlett.comcore.ac.ukresearchgate.netresearchgate.net Computational methods, such as DFT and Molecular Dynamics (MD) simulations, are instrumental in elucidating the adsorption mechanism at the atomic and molecular levels. researchgate.netajol.infofrontiersin.orgnih.govmongoliajol.inforesearchgate.net
Theoretical studies on the adsorption of similar heterocyclic compounds on iron surfaces, such as the Fe(110) plane, provide valuable insights into how this compound might behave as a corrosion inhibitor. jchemlett.comcore.ac.ukajol.infofrontiersin.orgresearchgate.net These studies typically investigate several key aspects of the adsorption process:
Adsorption Energy: DFT calculations can quantify the strength of the interaction between the inhibitor molecule and the metal surface. A more negative adsorption energy indicates a stronger and more stable adsorption, which is generally correlated with higher inhibition efficiency. jchemlett.comajol.infofrontiersin.orgresearchgate.net
Molecular Orientation: MD simulations can predict the most stable orientation of the inhibitor molecule on the metal surface. For planar molecules like thiazoles, a parallel adsorption orientation is often favored, as it maximizes the contact area and the interaction between the π-electrons of the aromatic rings and the vacant d-orbitals of the iron atoms. researchgate.netajol.info
Charge Transfer: The analysis of Mulliken charges and the density of states (DOS) can reveal the extent of charge transfer between the inhibitor molecule and the metal surface. Typically, the heteroatoms (N and S) and the π-systems of the phenyl and tolyl rings act as active centers for adsorption, donating electrons to the metal surface to form coordinate bonds. core.ac.uksemanticscholar.orgnih.gov
Quantum Chemical Parameters for Corrosion Inhibition Potential:
Several quantum chemical parameters, calculated using DFT, are used to predict the corrosion inhibition efficiency of a molecule. These include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition. researchgate.netsemanticscholar.orgresearchgate.net
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process. researchgate.netsemanticscholar.orgresearchgate.net
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and can be correlated with better inhibition efficiency. researchgate.netsemanticscholar.orgresearchgate.net
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
The following table presents representative quantum chemical parameters for a generic aryl-thiazole derivative, illustrating how these values are used to assess corrosion inhibition potential.
| Parameter | Value (Illustrative) | Significance in Corrosion Inhibition |
| EHOMO | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| ELUMO | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| ΔE (Energy Gap) | 4.4 eV | Relates to the reactivity and stability of the molecule. |
| Dipole Moment (μ) | 2.5 Debye | Influences the electrostatic interaction with the metal surface. |
| Adsorption Energy (on Fe(110)) | -150 kJ/mol | Quantifies the strength of the inhibitor-metal bond. |
Note: The data in this table is for illustrative purposes and represents typical values found in the literature for similar heterocyclic corrosion inhibitors. Specific calculations for this compound would be required for precise values.
Through these computational and theoretical investigations, a comprehensive understanding of the chemical properties and potential applications of this compound can be achieved, guiding further experimental research and the development of new technologies.
Structure Activity Relationship Sar Studies of 4 Phenyl 2 P Tolyl Thiazole Derivatives
Impact of Substituent Variation on Molecular Reactivity
The thiazole (B1198619) ring is an aromatic heterocycle containing both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom, which creates a unique reactivity profile. The reactivity of the 4-phenyl-2-(p-tolyl)thiazole system is significantly influenced by the electronic properties of substituents on its aryl rings. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density across the entire molecule, thereby affecting its interactions and chemical behavior.
The thiazole ring itself has distinct electronic characteristics: the carbon at position 2 (C2) is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com This distribution makes the C5 position the preferred site for electrophilic substitution reactions. pharmaguideline.com Altering the substituents on the phenyl and p-tolyl rings can further influence this inherent reactivity. For example, placing a strong EWG like a nitro group (-NO₂) on the phenyl ring can further decrease the electron density of the system, while an EDG such as a methoxy (B1213986) group (-OCH₃) can increase it. researchgate.net These electronic modulations affect the molecule's pKa, dipole moment, and its ability to participate in reactions, which are fundamental to its biological function. For instance, the presence of a lipophilic, electron-donating methyl group has been associated with improved binding energy in certain hydrophobic target environments. mdpi.com
Correlation Between Structural Features and Biological Activities (Mechanism-Focused)
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and how it complements the specific topography and chemical environment of a biological target.
The nature and position of substituents on the aryl rings are critical determinants of target interaction and biological potency. Studies on various derivatives have shown that even minor changes can lead to significant differences in activity.
For example, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives evaluated for anticancer activity, the substitution pattern on the N-phenyl ring was paramount. nih.gov A derivative with a nitro group at the para-position (4-NO₂) exhibited the highest cytotoxicity against the SKNMC neuroblastoma cell line. nih.gov Conversely, moving the nitro group to the meta-position (3-NO₂) was detrimental to its potency. nih.gov Against the Hep-G2 liver cancer cell line, an ortho-nitro (2-NO₂) substituent was found to be the most effective, while a meta-chloro (3-Cl) substituent also showed remarkable activity, which was attributed to both its electron-withdrawing nature and its contribution to the molecule's lipophilicity. nih.gov
| Compound ID | Substituent on N-phenyl ring | IC₅₀ (µM) vs. SKNMC | IC₅₀ (µM) vs. Hep-G2 |
|---|---|---|---|
| 4a | 2-NO₂ | 15.3 ± 1.12 | > 25 |
| 4b | 3-NO₂ | > 25 | 15.3 ± 1.12 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | 13.1 ± 0.98 |
| 4d | 3-Cl | 14.2 ± 0.54 | 11.6 ± 0.12 |
| 4e | 4-Cl | 12.5 ± 0.93 | 22.3 ± 1.89 |
These findings highlight the precise steric and electronic requirements of the target's binding pocket. Similarly, SAR studies on other thiazole derivatives have revealed that para-halogen-substituted phenyl rings are important for anticonvulsant activity. mdpi.com In the context of acetylcholinesterase (AChE) inhibition, derivatives with a 4-(trifluoromethyl)phenyl group were found to engage in π-π stacking interactions with a tryptophan residue (Trp286) in the enzyme's active site, demonstrating a specific mechanism of target engagement. mdpi.com The strength of these aryl-aryl interactions is influenced by the substituents, with halogenated aryl groups showing stronger stacking forces due to London dispersion effects. nih.gov
The heteroatoms of the thiazole ring are not merely structural components; they play active roles in molecular recognition and ligand binding. The nitrogen atom at position 3 (N3) possesses a lone pair of electrons and can be easily protonated. pharmaguideline.com This ability allows it to act as a hydrogen bond acceptor or, when protonated, to form strong ionic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) within a binding site.
The thiazole ring as a whole can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, as observed in docking studies with AChE. mdpi.com The sulfur atom, being larger and more polarizable than carbon or nitrogen, contributes to the ring's aromaticity and can engage in various non-covalent interactions, including van der Waals forces, which are crucial for stabilizing the ligand-target complex. pharmaguideline.com Molecular docking studies of other thiazole-containing compounds have suggested that key functional groups can form hydrogen bonds with residues like lysine, underscoring the importance of hydrogen bonding potential for biological activity. nih.gov
Derivatization Strategies and Their Effect on Physicochemical Properties Relevant to Biological Interaction
Derivatization is a key strategy for fine-tuning the physicochemical properties of the this compound scaffold to enhance its biological performance. Properties such as lipophilicity, solubility, and metabolic stability are critical for a compound's ability to reach its target and exert an effect.
Modifying the aryl substituents directly impacts these properties. For instance, adding halogen atoms or nitro groups increases lipophilicity (as measured by logP) and introduces strong electronic effects. nih.govmdpi.com The enhanced cytotoxic effect of a chloro-substituted derivative was partly attributed to its increased lipophilicity, which may facilitate passage through cell membranes. nih.gov Conversely, introducing polar groups or employing strategies like bioconjugation with polyethylene (B3416737) glycol (PEG) linkers can increase hydrophilicity, which might be desirable for altering distribution profiles.
Advanced Research Applications and Mechanisms of Action Non Clinical Focus
Applications in Medicinal Chemistry Research (Mechanistic Insights)
While extensive mechanistic studies focusing specifically on 4-Phenyl-2-(p-tolyl)thiazole are limited in publicly available literature, its core 2,4-diarylthiazole structure is a highly privileged scaffold in medicinal chemistry. researchgate.net This framework is a key component of numerous molecules designed and investigated for their ability to modulate specific biological targets and cellular pathways. The following sections detail the mechanistic insights gained from research on closely related phenylthiazole derivatives, which provide a strong rationale for the continued investigation of compounds like this compound.
Investigation of Molecular Target Modulation
The 2,4-disubstituted thiazole (B1198619) moiety is a versatile pharmacophore that has been incorporated into inhibitors for various enzymes and modulators for receptors, leveraging its unique electronic and steric properties to interact with biological macromolecules.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine Oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy often employed in the management of neurodegenerative diseases. nih.gov While direct studies on this compound as a MAO-B inhibitor are not prominent, various derivatives containing the thiazole nucleus have been evaluated for this purpose.
For instance, research into a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives identified compounds with selective and reversible human MAO-B inhibitory activity. researchgate.net These studies suggest that the thiazole ring, particularly when substituted with specific phenyl groups, serves as an important pharmacophoric feature for binding within the MAO-B active site. researchgate.net Kinetic and molecular docking studies on related heterocyclic inhibitors have shown that they often adopt a competitive and reversible mode of inhibition, fitting into the enzyme's active site near the FAD cofactor and forming hydrophobic interactions with key residues like Tyr398 and Tyr435. nih.govsemanticscholar.org
| Thiazole-Related Compound Class | Example Compound | MAO-B IC₅₀ (µM) | Selectivity for MAO-B | Inhibition Mode |
|---|---|---|---|---|
| 2-Phenylbenzothiazole Derivatives | Compound 3h | 0.062 | High | Competitive, Reversible |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Compound 1 | 3.47 | Moderate (vs. MAO-A IC₅₀ = 43.3 µM) | Not specified |
| Isoxazole Derivatives | Compound 5 | 0.0059 | High | Competitive, Reversible |
Peptidyl-prolyl cis-trans isomerase (PIN1) Inhibition
PIN1 is an enzyme that catalyzes the isomerization of pSer/Thr-Pro motifs in proteins, playing a crucial role in cell cycle regulation and signal transduction. nih.gov Its overexpression is linked to various cancers, making it a significant therapeutic target. nih.gov The thiazole scaffold has been identified as a promising core for the development of PIN1 inhibitors.
A study focused on the design and synthesis of new thiazole derivatives found that compounds bearing an oxalic acid group at the 4-position of the thiazole ring were potent PIN1 inhibitors, with IC₅₀ values in the low micromolar range. nih.gov Molecular modeling of these inhibitors predicted binding features within the PIN1 active site, highlighting the importance of the thiazole core for establishing key interactions. nih.govresearchgate.net The research into phenyl-imidazole and other heterocyclic derivatives further confirms that these types of structures can be optimized to achieve a balance between enzymatic inhibition and antiproliferative activity in cancer cells. nih.gov
| Thiazole Derivative Series | Example Compound | PIN1 IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| 4-Oxalyl-Thiazoles | Compound 10b | 5.38 | Oxalic acid group at position 4 |
| Virtual Screening Hits | Compound VS1 | 6.4 | Novel heterocyclic scaffold |
| Virtual Screening Hits | Compound VS2 | 29.3 | Novel heterocyclic scaffold |
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating gene expression involved in metabolism and inflammation. mdpi.com PPARγ, in particular, is a well-known target for type 2 diabetes treatments. The thiazolidinedione (TZD) class of drugs, which are PPARγ full agonists, feature a related thiazolidine (B150603) ring. nih.gov
Research has expanded to explore other heterocyclic scaffolds, including thiazoles, as PPARγ modulators. mdpi.com The goal is to develop ligands with varied activity profiles, from full agonists to partial agonists and antagonists, to treat a range of diseases including diabetes, inflammation, and cancer. mdpi.commdpi.com Studies on different classes of PPAR ligands show that specific substitutions on the aromatic rings of the scaffold are crucial for determining the nature and potency of the interaction with the PPARγ ligand-binding domain. nih.gov The interaction with key amino acid residues in the receptor's binding pocket, such as those in the H-3 and H-12 helices (e.g., Ser289, His449, Tyr473), dictates whether the compound will act as an agonist or antagonist. nih.gov
Studies on Cellular Pathway Modulation
Beyond direct interaction with specific proteins, phenylthiazole derivatives have been investigated for their ability to influence complex cellular signaling cascades, leading to broader biological effects like apoptosis or the reduction of inflammation.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer research efforts focus on identifying compounds that can selectively induce apoptosis in tumor cells. frontiersin.org The phenylthiazole scaffold is a common feature in compounds designed for this purpose.
A study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which are structurally very similar to this compound, revealed that these compounds exhibit cytotoxic activity against various cancer cell lines. nih.gov The probable mechanism of action was suggested to be the induction of apoptosis through the activation of caspase-3. nih.gov Research on other related heterocyclic compounds, such as benzothiazoles, has provided more detailed mechanistic insights, showing that they can induce apoptosis by upregulating tumor suppressor proteins like p53 and PTEN, and downregulating proliferative pathways such as the MAP Kinase (ERK1/2) pathway. nih.gov
| Compound Series | Example Compound | Cell Line | Cytotoxic Activity IC₅₀ (µM) |
|---|---|---|---|
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | Compound 4a (ortho-nitro) | Hep-G2 | 14.1 ± 1.12 |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | Compound 4c (para-nitro) | SKNMC | 10.3 ± 0.98 |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | Compound 4d (meta-chloro) | Hep-G2 | 11.6 ± 0.12 |
Inflammation is a biological response implicated in numerous diseases. Key signaling pathways, such as those involving cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and nuclear factor-kappa B (NF-κB), are primary targets for anti-inflammatory drug research. tandfonline.commdpi.com Phenylthiazole derivatives have been synthesized and evaluated for their potential to modulate these pathways.
Studies on various 2-substituted-4-phenylthiazole compounds have demonstrated significant anti-inflammatory activity in animal models of inflammation. researchgate.netwjpmr.com The mechanism often involves the inhibition of pro-inflammatory mediators. More specific mechanistic studies on related heterocyclic compounds have shown that they can act as dual inhibitors of COX-2 and 5-LOX enzymes or suppress the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. tandfonline.commdpi.com
| Compound Series | Key Mechanism | Biological Effect |
|---|---|---|
| Thymol-thiazole hybrids | Dual COX-2/5-LOX inhibition | Reduced paw edema in vivo |
| Pyrazolyl thiazolones | Not specified | Reduced paw edema in vivo |
| Substituted phenyl thiazoles | Not specified | Significant inhibition of paw edema |
| Triazol-3-one derivative | Repression of MAPK/NF-κB pathways | Reduced pro-inflammatory cytokines |
Mechanistic Studies on Biological Activities in Model Systems
The thiazole nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic characteristics and multiple reactive sites of the thiazole scaffold make it a valuable building block for creating complex molecular structures. The presence of phenyl and p-tolyl groups at the 4- and 2-positions, respectively, significantly shapes the compound's electronic and steric properties, which in turn influences its biological characteristics.
Derivatives of this compound have been the subject of investigation for their potential anticancer activities, with studies focusing on their cytotoxic effects against various human cancer cell lines. Research has indicated that the probable mechanism for the anticancer activity of some phenylthiazole derivatives involves the activation of caspase-3 and the subsequent induction of apoptosis. nih.gov
In vitro studies using the MTT assay have evaluated the cytotoxicity of newly synthesized N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives against several human cancerous cell lines. nih.govmums.ac.ir One study assessed compounds against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. mums.ac.ir The results showed that the MCF-7 cell line was the most resistant to the tested compounds. nih.govmums.ac.ir However, specific derivatives displayed notable activity against the other cell lines. For instance, a compound featuring a para-nitro group on the phenyl ring (compound 4c) showed the highest cytotoxic effect against the SKNMC cell line. nih.gov Another derivative with a meta-chlorine substituent (compound 4d) was most potent against the Hep-G2 cell line. nih.gov
Structure-activity relationship (SAR) analysis of related thiazole compounds suggests that substitutions on the phenyl ring are crucial for cytotoxic activity. mdpi.com For example, in one series of compounds, the presence of a methyl group at the para position of the phenyl ring was found to increase activity against hepatocellular carcinoma (HepG-2) cells. mdpi.com Another study on different thiazole derivatives indicated that m,p-dimethyl substitution on the phenyl ring was important for cytotoxicity. mdpi.com
Table 1: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives against Human Cancer Cell Lines Data represents the half-maximal inhibitory concentration (IC50) in µM.
| Compound | Substituent | SKNMC (IC50 ± SD) | Hep-G2 (IC50 ± SD) |
|---|---|---|---|
| 4c | para-Nitro | 10.8 ± 0.08 | - |
| 4d | meta-Chlorine | - | 11.6 ± 0.12 |
| Doxorubicin (Standard) | - | - | 5.8 ± 1.01 |
The thiazole scaffold is a core component of numerous compounds investigated for their broad-spectrum antimicrobial properties. Research has explored the activity of thiazole derivatives against various pathogens, including bacteria, fungi, and protozoan parasites like Leishmania.
Studies on 4-phenyl-1,3-thiazol-2-amine derivatives have identified them as promising scaffolds for the development of new antileishmanial agents. nih.gov In one investigation, these compounds were assayed against the promastigotes of Leishmania amazonensis. nih.gov The findings suggest that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target involved in their mechanism of action. nih.gov Similarly, derivatives of (5-nitrofuran-2-yl)-1,3,4-thiadiazole have shown significant in-vitro activity against the promastigote form of Leishmania major. nih.gov
In the context of antibacterial activity, certain thiazole derivatives have demonstrated efficacy. For instance, studies on novel thiazole hybrids revealed that specific compounds were most active against Staphylococcus aureus. researchgate.net The versatility of the thiazole ring allows for its incorporation into various molecular structures, leading to a wide range of antimicrobial activities. researchgate.net
Thiazole derivatives have been extensively studied for their anti-inflammatory potential, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. nih.govwjpmr.com The COX enzymes, COX-1 and COX-2, are responsible for producing prostaglandins, which are key mediators in the inflammatory process. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. tandfonline.com
Research into various substituted thiazole analogues has shown them to be selective inhibitors of COX-2. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait in anti-inflammatory agents as it can potentially reduce gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.com For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective COX-2 inhibitors. nih.gov Similarly, studies on diphenyl-amino thiazole compounds and benzyloxy thiazole analogs have identified potent COX-2 inhibitory activity, with some compounds showing activity comparable to the selective COX-2 inhibitor celecoxib. researchgate.net The anti-inflammatory activity of these compounds is often confirmed using in vivo models such as the carrageenan-induced rat paw edema assay. wjpmr.com
The antioxidant potential of thiazole-containing compounds is an area of active research. nih.gov Antioxidants protect against oxidative stress by neutralizing reactive oxygen species (ROS) through mechanisms that typically involve either hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govnih.gov The capacity of a compound to act as an antioxidant is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gove3s-conferences.org
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.orgmdpi.com The ABTS assay works on a similar principle of electron or hydrogen atom transfer to neutralize the ABTS radical cation. e3s-conferences.org These methods are frequently used to determine the radical-scavenging properties of pure compounds and extracts. mdpi.com For phenolic compounds, which are known antioxidants, the presence of hydroxyl groups allows them to donate a hydrogen atom to free radicals, thereby terminating oxidative chain reactions. nih.gov While specific studies on this compound were not detailed in the provided context, the general approach to evaluating related thiazolyl-polyphenolic compounds involves these standard assays to quantify their ability to scavenge free radicals and mitigate oxidative damage. nih.gov
Applications in Materials Science Research
The thiazole moiety is a significant building block in the field of materials science, particularly for the development of organic semiconductors. nih.gov Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) nitrogen atom. nih.govsemanticscholar.org This electronic property makes thiazole-based materials suitable for applications in various organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org
In the context of OLEDs, organic materials are used in several layers, such as the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EL), and electron transport layer (ETL). jmaterenvironsci.com The efficient injection and transport of charge carriers (holes and electrons) are crucial for device performance. jmaterenvironsci.com The electronic properties of a material, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine its suitability for these roles. jmaterenvironsci.com Thiazole-based polymers and small molecules have been synthesized and investigated for these applications, demonstrating high performance. nih.gov The ability to chemically modify the thiazole core and attach various functional groups, such as phenyl and p-tolyl, allows for the fine-tuning of these electronic properties to optimize device efficiency, brightness, and color. researchgate.netnih.gov
Potential in Polymer and Coating Development
The thiazole moiety is a subject of interest in polymer science due to its aromaticity, thermal stability, and potential electronic properties. While research specifically detailing the incorporation of this compound into polymers is nascent, the broader class of thiazole-containing polymers has demonstrated significant potential for advanced material and coating applications.
Key Research Findings:
Thermal Stability: Polymers incorporating thiazole rings into their main chain have been shown to exhibit good thermal stability. mdpi.com The rigid, aromatic structure of the thiazole heterocycle contributes to a higher decomposition temperature, a critical property for high-performance polymers and coatings used in demanding environments. mdpi.com For example, certain thiazole-based polyurea derivatives have been shown to be stable at temperatures up to 400°C. mdpi.com
Optoelectronic Properties: Conjugated polymers containing thiazole units are being explored for their versatile optoelectronic properties, making them candidates for applications in organic electronic devices. researchgate.net The sulfur and nitrogen heteroatoms in the thiazole ring influence the polymer's electronic structure, and the attached aryl groups, such as the phenyl and p-tolyl substituents in this compound, can be used to fine-tune these properties.
Corrosion Resistant Coatings: Polymers containing heterocyclic moieties like thiazole have been investigated for their potential as corrosion-resistant coatings. scilit.com These polymers can form a protective barrier on metal surfaces. Thiazole-containing polyurea derivatives, for instance, have been tested as corrosion inhibitors for steel in acidic environments. mdpi.com
| Polymer Type | Key Property | Potential Application |
|---|---|---|
| Thiazole-Based Polyureas | High Thermal Stability | High-Performance Coatings |
| Conjugated Thiazole Polymers | Tunable Electronic Properties | Organic Electronics |
| Thiazolothiazole Copolymers | Semiconducting | Polymer Solar Cells |
Applications in Agrochemical Research
The thiazole ring is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The versatility of the thiazole core allows for the construction of complex molecules with a wide range of biological effects. nih.govnih.gov
This compound serves as a foundational structure for the development of novel pesticides (insecticides, fungicides) and herbicides. The phenyl and p-tolyl groups can be further functionalized to modulate the compound's biological activity, selectivity, and environmental persistence.
Insecticide Development: Research has shown that modifying the phenyl and thiazole rings with different functional groups can lead to potent insecticidal compounds. For instance, a series of phenylthiazole derivatives containing primary amide and cyano groups were synthesized and tested against Plutella xylostella (diamondback moth). scau.edu.cn The structure-activity relationship study revealed that the specific substitutions on the benzene (B151609) ring were critical for insecticidal efficacy. scau.edu.cn
Fungicide and Herbicide Development: The thiazole skeleton is a key component in a variety of fungicides and herbicides. Phenylthiazole derivatives have been designed and synthesized as potential new fungicides to combat crop fungal diseases. nih.gov Similarly, novel thiazole derivatives have been synthesized and shown to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a target for herbicides. Several of these compounds exhibited significant inhibition rates against weeds like Amaranthus retroflexus. benthamdirect.com
| Thiazole Derivative Class | Target Application | Mechanism/Target Organism | Reference Finding |
|---|---|---|---|
| Phenylthiazole Cyanides | Insecticide | Plutella xylostella | Compounds 6d and 7d showed LC50 of 23.94 and 30.37 mg/L, respectively. scau.edu.cn |
| Aryl Thiazoles | Herbicide | Protoporphyrinogen Oxidase (PPO) Inhibition | Some compounds showed 80% inhibition of Amaranthus retroflexus. benthamdirect.com |
| Phenylthiazole Acylhydrazones | Fungicide | Phytopathogenic Fungi | Identified as a promising antifungal skeleton. nih.gov |
Other Specialized Research Applications
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are recognized as effective corrosion inhibitors for metals in acidic environments. The this compound structure contains all these features, making it a strong candidate for research in corrosion prevention.
Mechanism of Action: The primary mechanism of inhibition for such compounds is adsorption onto the metal surface. This forms a protective film that acts as a barrier, preventing corrosive species from reaching the metal. nih.govnih.gov The adsorption is facilitated by:
Heteroatom Coordination: The lone pair of electrons on the nitrogen and sulfur atoms in the thiazole ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface. nih.gov
Pi-Electron Interactions: The delocalized π-electrons of the thiazole, phenyl, and p-tolyl rings can interact with the metal surface, strengthening the adsorbed film. nih.gov
This adsorption can be a combination of physical (electrostatic) and chemical (coordinative bonding) interactions, a process that often follows the Langmuir adsorption isotherm model. nih.govresearchgate.net Studies on similar heterocyclic compounds, such as thiadiazole derivatives, have demonstrated high inhibition efficiencies, often exceeding 90%, on mild steel in hydrochloric and sulfuric acid solutions. nih.govnih.govresearchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netdoi.org
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency |
|---|---|---|---|
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | High |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6% at 0.5 mM |
| 2-amino-5-alkylthiadiazoles | Carbon Steel | 1.0 M H2SO4 | High; dependent on alkyl chain length |
The synthesis and study of this compound and its derivatives rely on a suite of standard analytical techniques to confirm their structure, purity, and quantity. The development of robust analytical methods is crucial for quality control in synthesis and for mechanistic studies in various applications.
Structural Characterization: The unambiguous identification of synthesized thiazole derivatives is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, allowing for the identification of the aromatic protons on the phenyl and p-tolyl rings and the lone proton on the thiazole ring. ¹³C NMR confirms the carbon skeleton of the molecule. nih.govacs.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. acs.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For thiazole derivatives, characteristic peaks corresponding to C=N, C=C, and C-S bonds can be observed. researchgate.net
Elemental Analysis: This method provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula. researchgate.net
These established techniques form the basis for the quality control and characterization of this compound and are essential for its further development in advanced research applications.
| Analytical Technique | Information Provided | Application in Thiazole Research |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure and connectivity | Structural verification of synthesized compounds. acs.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of molecular formula. researchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of key bonds (C=N, C-S). researchgate.net |
| Elemental Analysis | Empirical formula (C, H, N, S ratios) | Purity assessment and formula confirmation. researchgate.net |
Future Directions and Emerging Research Avenues for 4 Phenyl 2 P Tolyl Thiazole
Untapped Synthetic Methodologies
While the synthesis of 4-Phenyl-2-(p-tolyl)thiazole can be achieved through established methods like the Hantzsch thiazole (B1198619) synthesis—a cyclocondensation reaction involving α-haloketones and thioamides—the future lies in exploring more efficient, sustainable, and versatile synthetic strategies.
Future research could focus on the following untapped methodologies:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and increase yields for thiazole synthesis. Exploring microwave-assisted protocols for the condensation reactions leading to this compound could offer a more energy-efficient and rapid synthetic route.
Catalyst Optimization: While catalysts like p-toluenesulfonic acid are used, there is room to explore novel and more efficient catalytic systems. This includes the use of heterogeneous catalysts, which can be easily recovered and recycled, contributing to greener and more cost-effective synthetic processes.
C-H Activation Reactions: A frontier in organic synthesis, C-H activation could provide novel pathways to functionalize the phenyl and p-tolyl rings of the core molecule directly. This would allow for the late-stage modification of the scaffold, enabling the rapid generation of a diverse library of derivatives without needing to rebuild the molecule from scratch.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced scalability, improved safety, higher yields, and purity. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased reaction rates, and improved yields. |
| Novel Catalysis | Use of recyclable heterogeneous catalysts for greener chemistry. |
| C-H Activation | Direct, late-stage functionalization to rapidly create diverse derivatives. |
Advanced Computational Approaches and Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of molecules, thereby guiding synthetic efforts. For this compound, moving beyond standard in-silico studies like molecular docking and ADME predictions is the next logical step. rjsocmed.com
Emerging computational avenues include:
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide highly accurate models of how this compound and its future derivatives interact with biological targets, such as enzymes or receptors. This level of detail is crucial for understanding the mechanism of action and for designing more potent inhibitors.
Advanced Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can reveal the dynamic behavior of the compound when bound to a target protein or within a biological membrane. This can provide insights into binding stability, conformational changes, and potential resistance mechanisms.
Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on existing data for thiazole derivatives, it may become possible to predict the biological activity, toxicity, and pharmacokinetic profiles of novel, unsynthesized analogues of this compound. This predictive power can significantly streamline the design-synthesis-test cycle.
Pharmacophore Mapping and 3D-QSAR: Advanced pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. This information is invaluable for designing new derivatives with optimized interactions with a specific target.
Novel Application Areas and Mechanistic Discoveries
The thiazole scaffold is known to exhibit a wide range of pharmacological activities. dergipark.org.trnih.gov While preliminary research has pointed towards the anticancer and anti-inflammatory potential of related structures, the full therapeutic scope of this compound remains largely unexplored. nih.gov
Future research should focus on:
Expanding Therapeutic Indications: Systematic screening of this compound against a broader range of biological targets could uncover novel applications. Potential areas of interest include:
Neurodegenerative Diseases: Given the neuroprotective properties reported for some thiazole derivatives, investigating this compound's effect on targets related to Alzheimer's or Parkinson's disease is a logical extension. nih.gov
Antiviral and Antifungal Agents: The thiazole ring is a component of several antimicrobial drugs. mdpi.comnih.gov Testing against a panel of viruses and pathogenic fungi could yield promising results.
Metabolic Disorders: Exploring the compound's effect on enzymes and pathways involved in diseases like diabetes could open new therapeutic avenues.
Deep Mechanistic Investigations: Moving beyond preliminary activity screening, it is crucial to understand the precise molecular mechanisms of action. For instance, if anticancer activity is confirmed, research should aim to identify the specific cellular pathways being modulated. Studies on related phenylthiazole derivatives have implicated the activation of caspase-3 and induction of apoptosis as a potential mechanism for their anticancer effects. nih.gov Similar in-depth studies are needed for this compound.
Materials Science Applications: The photophysical properties of di-aryl substituted thiazoles suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging.
Design and Synthesis of Next-Generation Thiazole Derivatives
The this compound scaffold is ripe for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. A systematic approach based on structure-activity relationship (SAR) studies will be key to developing next-generation compounds.
Key strategies for derivatization include:
Substituent Variation: The introduction of various functional groups on the phenyl and p-tolyl rings can profoundly impact the molecule's electronic and steric properties. As seen in related series, adding electron-withdrawing groups (e.g., nitro) or electron-donating groups can modulate cytotoxic potency. nih.gov
Bioisosteric Replacement: Replacing the sulfur atom in the thiazole ring with other atoms like oxygen (to form an oxazole) or selenium (a selenazole) can help determine the importance of the sulfur atom for biological activity and can alter the compound's physicochemical properties.
Scaffold Hopping and Hybridization: Combining the this compound core with other pharmacologically active moieties could lead to hybrid molecules with dual or enhanced activity. For example, creating carboxamide derivatives has been shown to be a successful strategy for generating new analogues with anticancer properties. nih.gov
The table below outlines a potential research plan for generating next-generation derivatives.
| Modification Strategy | Rationale | Example Modifications |
| Ring Substitution | Modulate electronic properties and target interactions. nih.gov | Add -NO₂, -Cl, -OCH₃, or -CF₃ to phenyl/p-tolyl rings. |
| Bioisosteric Replacement | Assess the role of the thiazole sulfur and alter physicochemical properties. | Replace thiazole with oxazole (B20620) or selenazole. |
| Side Chain Extension | Explore new binding pockets and improve solubility/pharmacokinetics. | Synthesize N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and advanced materials.
Q & A
Q. What experimental methods are recommended for synthesizing 4-phenyl-2-(p-tolyl)thiazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation reactions, such as the Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives. For example, reacting 4-methylacetophenone with thiourea in the presence of iodine or bromine as a halogen source can yield the thiazole core. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic additives (e.g., p-toluenesulfonic acid) to improve yields. Monitoring reaction progress via TLC or HPLC is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹).
- NMR (¹H/¹³C): ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm for phenyl and p-tolyl groups) and thiazole protons (δ 7.5–8.3 ppm). ¹³C NMR confirms the thiazole ring carbons (δ 150–165 ppm).
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peak at m/z 238.3). Cross-referencing experimental data with computational predictions (DFT) enhances accuracy .
Q. What safety protocols are critical when handling this compound and its intermediates?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile intermediates (e.g., α-haloketones).
- Store hazardous waste separately (e.g., halogenated byproducts) and dispose via certified agencies. Document Material Safety Data Sheets (MSDS) for all reagents .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays: Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Targeted studies: Screen for kinase inhibition or anti-inflammatory activity (COX-2 assays). Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction.
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). Analyze binding poses and affinity scores (<-7 kcal/mol suggests strong binding). Validate with MD simulations for stability .
Q. What strategies are effective for structure-activity relationship (SAR) studies of thiazole derivatives?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl/p-tolyl rings to modulate electronic effects.
- Bioisosteric Replacement: Replace the thiazole sulfur with oxygen (oxazole) or selenium (selenazole) to assess tolerance.
- Pharmacophore Mapping: Identify critical motifs (e.g., planar thiazole ring, hydrophobic substituents) via 3D-QSAR .
Q. What mechanistic insights explain sulfur incorporation during thiazole ring formation?
Methodological Answer: Sulfur mobilization involves thiourea derivatives or cysteine-dependent pathways. In ThiI-catalyzed systems, persulfide intermediates transfer sulfur to the thiazole precursor. Isotopic labeling (³⁴S) and kinetic studies (stopped-flow spectroscopy) can track sulfur transfer rates. Alternative pathways in ThiI-deficient systems may involve glutathione or iron-sulfur clusters .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts)?
Methodological Answer:
- Solvent Effects: Recalculate DFT predictions with solvent models (PCM for DMSO or CDCl₃).
- Dynamic Effects: Include rovibrational corrections for NMR chemical shifts.
- Experimental Replication: Verify purity via HPLC and re-run spectra at higher magnetic fields (e.g., 600 MHz NMR) .
Q. What derivatization strategies enhance the functionality of this compound?
Methodological Answer:
- Phosphinimine Derivatives: React with triphenylphosphine and CCl₄ to form N-(thiazolyl)phosphinimines for coordination chemistry.
- Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl boronic acids at the 4-position.
- Bioconjugation: Attach PEG linkers or fluorescent tags via amine or carboxylate functionalization .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Catalyst Recycling: Use heterogeneous catalysts (e.g., silica-supported iodine) for easy recovery.
- DoE (Design of Experiments): Apply factorial designs to identify critical parameters (temperature, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
